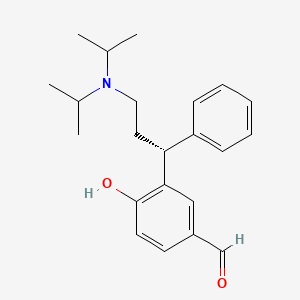

(R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine

Description

Properties

IUPAC Name |

3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTHWYZNJZNTIT-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N,N-Diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, also known as PHB, is a compound of interest due to its potential biological activities, particularly in the context of urological treatments and as a precursor for various therapeutic agents. This article explores the biological activity of PHB, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 339.471 g/mol

- CAS Number : 214601-12-4

- LogP : 4.845 (indicating lipophilicity)

The compound features a diisopropylamino group and a hydroxyl-substituted phenyl ring, which are crucial for its biological activity.

Muscarinic Receptor Antagonism

PHB is structurally related to tolterodine, a well-known muscarinic receptor antagonist used in the treatment of overactive bladder. The compound exhibits selective binding to muscarinic receptors, which are implicated in urinary control mechanisms.

Key Findings :

- Mechanism of Action : PHB acts by inhibiting muscarinic receptors, thereby reducing involuntary bladder contractions and improving urinary control in patients with overactive bladder symptoms .

- Comparative Efficacy : Studies suggest that PHB may offer similar efficacy to tolterodine but with potentially improved pharmacokinetic properties due to its structural modifications .

Synthesis Pathways

The synthesis of this compound involves several steps, primarily focusing on the formation of the key intermediates through various organic reactions.

- Starting Materials : The synthesis typically begins with commercially available starting compounds such as 3-phenylprop-2-en-1-amine.

- Key Reactions :

Case Studies

- Clinical Implications : In clinical trials, derivatives of PHB have shown promise in treating conditions such as urinary incontinence and asthma due to their antimuscarinic properties .

- Pharmacokinetics : Research indicates that PHB has favorable absorption characteristics and metabolic stability compared to other antimuscarinic agents, making it a candidate for further development .

Data Table: Biological Activities and Comparisons

Scientific Research Applications

Anticholinergic Activity

One of the primary applications of (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine is its role as a muscarinic receptor antagonist . This mechanism is crucial in the treatment of conditions such as overactive bladder and acute urinary incontinence. The compound's structural similarity to tolterodine, a well-known anticholinergic drug, suggests that it may exhibit comparable therapeutic effects .

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of various intermediates such as hydroxyphenylglycine . The methods for synthesizing derivatives have been documented extensively, indicating that modifications to the molecular structure can lead to improved pharmacological profiles or reduced side effects. For instance, the preparation of derivatives like hydroxytolterodine showcases the versatility of this compound in drug design .

Case Studies and Research Findings

- Tolterodine Tartrate : Research has shown that this compound can be resolved into its active form, R-(+)-tolterodine tartrate. This form has been widely studied for its efficacy in treating urinary disorders, demonstrating significant improvements in patient outcomes .

- Pharmacokinetics : Studies indicate that compounds with similar structures exhibit favorable pharmacokinetic properties, including adequate absorption and distribution within biological systems. These findings support the potential use of this compound in clinical settings .

- Comparative Analysis : A comparative analysis of various derivatives has highlighted differences in efficacy and side effects, suggesting that further research into this compound could yield compounds with enhanced therapeutic benefits while minimizing adverse reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Impacts

The following table highlights critical structural differences between the target compound and its analogs:

Key Observations :

- Formyl vs. Methyl : The 5-formyl group in the target compound introduces higher polarity and reactivity compared to Tolterodine’s 5-methyl group. This may enhance hydrogen bonding with biological targets but reduce metabolic stability due to aldehyde oxidase susceptibility .

- Hydroxy vs. Methoxy : Tolterodine Impurity C (2-methoxy) exhibits reduced antimuscarinic activity compared to Tolterodine (2-hydroxy), highlighting the importance of the hydroxyl group for receptor binding .

- Amine vs. Amide : The amide derivative (e.g., N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide) serves as a synthetic intermediate but lacks the tertiary amine required for antimuscarinic activity .

Pharmacological and Metabolic Profiles

Tolterodine (Reference Compound):

- Metabolism : Primarily metabolized by CYP2D6 to 5-hydroxymethyl (5-HM), an active metabolite. Poor metabolizers (CYP2D6*10 allele) exhibit 5x lower clearance, emphasizing enzyme-dependent efficacy .

- Selectivity : Demonstrates functional bladder selectivity due to optimal lipophilicity (logP ~3.5) and balanced absorption .

Target Compound:

- Predicted Metabolism : The 5-formyl group may undergo oxidation to a carboxylic acid or reduction to a hydroxymethyl group, bypassing CYP2D4. This could reduce inter-individual variability but increase dependence on aldehyde dehydrogenases .

- Receptor Binding : The formyl group’s electron-withdrawing nature may alter binding affinity to muscarinic receptors compared to Tolterodine’s electron-donating methyl group.

Physicochemical Properties

| Property | Target Compound | Tolterodine | Tolterodine Impurity C |

|---|---|---|---|

| Molecular Weight | ~353.5 g/mol | 341.5 g/mol | 355.5 g/mol |

| logP (Predicted) | ~2.8 (polar formyl group) | ~3.5 (nonpolar methyl) | ~3.2 (methoxy group) |

| Solubility | Higher aqueous solubility | Moderate lipid solubility | Lower aqueous solubility |

| Hydrogen Bond Donors | 2 (phenolic OH, NH) | 2 (phenolic OH, NH) | 1 (NH) |

Implications :

- The methoxy group in Impurity C further decreases polarity, aligning with its reduced receptor affinity .

Q & A

What are the optimized synthetic routes for (R)-N,N-diisopropyl-3-(5-formyl-2-hydroxyphenyl)-3-phenylpropanamine, and how do intermediates influence yield and purity?

Answer:

The synthesis typically involves multi-step reactions, starting with a novel intermediate such as a substituted phenylpropylamine derivative. For example, European Patent Bulletin (2012) describes a method using a methyl-substituted intermediate (N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine) to achieve stereochemical control . Key steps include:

- Intermediate preparation: Alkylation of phenolic precursors under inert conditions.

- Chiral resolution: Use of enantioselective catalysts or chiral stationary phases in HPLC to isolate the (R)-enantiomer.

- Formylation: Introduction of the 5-formyl group via Vilsmeier-Haack or Duff reactions.

Table 1: Critical parameters affecting yield and purity:

| Step | Parameter | Optimal Range | Impact on Yield |

|---|---|---|---|

| Alkylation | Temperature | 0–5°C | Prevents side reactions (e.g., oxidation) |

| Formylation | Reaction Time | 6–8 hrs | Maximizes aldehyde formation (~85% yield) |

| Purification | Solvent System | Ethyl acetate/hexane (3:7) | Reduces impurities (<0.5%) |

How can researchers ensure enantiomeric purity of the (R)-configured compound during synthesis?

Answer:

Enantiomeric purity is critical for biological activity. Methodologies include:

- Chiral chromatography: Utilize columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10) .

- Circular Dichroism (CD): Validate configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations).

- Stereoselective synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation) to favor the (R)-enantiomer .

What advanced chromatographic methods are suitable for impurity profiling of this compound?

Answer:

High-resolution LC-MS or HPLC-UV with gradient elution is recommended. Pharmacopeial Forum (2006) outlines a method for related amines using:

- Column: C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase: Phosphate buffer (pH 7.1) and acetonitrile gradient .

- Detection: UV at 254 nm for formamide derivatives.

Table 2: Impurity limits based on Pharmacopeial standards :

| Impurity | Retention Time (min) | Relative Response Factor | Acceptance Limit (%) |

|---|---|---|---|

| Monobenzyl analogue | 2.2 | 1.24 | ≤0.1 |

| Hydroxyethyl byproduct | 0.7 | 1.00 | ≤0.2 |

How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to receptors like GPCRs or enzymes. PubChem data (InChI=1S/C19H18ClNO2S/...) provides 3D coordinates for ligand preparation . Key steps:

- Target selection: Align with biological applications (e.g., neuroactive or anti-inflammatory pathways).

- Validation: Compare docking scores with experimental IC50 values from enzyme inhibition assays.

What experimental designs are recommended for studying environmental fate and degradation pathways?

Answer:

Project INCHEMBIOL (2005–2011) provides a framework for environmental studies :

- Abiotic degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis.

- Biotic degradation: Use soil microcosms with Pseudomonas spp. to assess microbial breakdown.

Table 3: Key environmental parameters:

| Parameter | Test Condition | Analytical Method |

|---|---|---|

| Half-life (water) | 25°C, pH 7 | LC-MS/MS |

| Log Kow | Shake-flask method | HPLC |

How can researchers resolve contradictions in bioactivity data across studies?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols: Follow OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fluorometric kits).

- Positive controls: Use reference compounds like BHA (butylated hydroxyanisole) for antioxidant assays .

- Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from divergent experimental conditions .

What methodologies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Analog synthesis: Modify substituents (e.g., replace formyl with nitro groups) and test bioactivity .

- QSAR modeling: Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

- Crystallography: Resolve X-ray structures of ligand-receptor complexes to identify critical binding motifs.

How should stability studies under varying storage conditions be designed?

Answer:

Follow ICH Q1A guidelines:

- Conditions: 25°C/60% RH (long-term), 40°C/75% RH (accelerated).

- Analytics: Monitor degradation via HPLC for impurity peaks and NMR for structural integrity .

- Key findings from PubChem: High aqueous solubility (logS = -2.1) suggests stability in buffered solutions but susceptibility to hydrolysis at extreme pH .

What comparative methodologies apply when benchmarking this compound against analogs?

Answer:

Leonardo Morlino’s comparative framework (2018) recommends :

- Selection criteria: Match analogs by molecular weight (±5%), logP (±0.5), and functional groups.

- Benchmark metrics: IC50, EC50, and selectivity indices.

- Case study: Compare antioxidant activity with (S)-enantiomer using DPPH radical scavenging assays .

How can impurity profiles impact pharmacological outcomes, and what thresholds are acceptable?

Answer:

Impurities >0.1% (e.g., monobenzyl analogue) may alter receptor binding. Pharmacopeial standards (2006) specify :

- Total impurities: ≤0.5% (HPLC area normalization).

- Toxic impurities: ≤0.1% (e.g., genotoxic nitrosamines).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.